molecular formula C9H17NO B3859231 4-(2-methyl-2-buten-1-yl)morpholine

4-(2-methyl-2-buten-1-yl)morpholine

Cat. No.: B3859231
M. Wt: 155.24 g/mol
InChI Key: UUFQPKBTNLIQQR-YCRREMRBSA-N
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Description

4-(2-Methyl-2-buten-1-yl)morpholine is a morpholine derivative featuring a branched alkenyl substituent (2-methyl-2-butenyl) attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity and ability to act as ligands or intermediates.

Properties

IUPAC Name

4-[(E)-2-methylbut-2-enyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-9(2)8-10-4-6-11-7-5-10/h3H,4-8H2,1-2H3/b9-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFQPKBTNLIQQR-YCRREMRBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

The following sections compare 4-(2-methyl-2-buten-1-yl)morpholine with morpholine derivatives bearing distinct substituents, focusing on structural features, synthesis, reactivity, and applications.

Substituent-Specific Comparisons

Alkenyl vs. Alkynyl Substituents
  • 4-(2-Methylbut-3-yn-2-yl)morpholine ():
    • Substituent : 2-methylbut-3-ynyl (alkynyl group).
    • Molecular Weight : 159.03 g/mol.
    • Key Differences : The alkynyl group introduces a rigid triple bond, which may enhance electron-withdrawing effects and alter reactivity in cycloaddition or catalytic reactions compared to the alkenyl analogue.
Aryl-Substituted Alkenyl Analogues
  • (E)-4-(4-(3′,4′-Methylenedioxyphenyl)but-2-en-1-yl)morpholine (9b) ():
    • Substituent : A butenyl chain linked to a 3,4-methylenedioxyphenyl group.
    • Synthesis : Prepared via reactions involving (carbethoxymethylene)triphenylphosphorane and palladium on carbon, followed by reduction and purification .
    • Applications : Likely investigated for bioactivity due to the lignan-like structure, which is common in natural products with antioxidant or anticancer properties.
Cycloalkenyl Substituents
  • 4-(1-Cyclohexenyl)morpholine ():
    • Substituent : Cyclohexenyl group.
    • Reactivity : Reacts with sulfonylbutadiene under varied conditions (e.g., solvent, temperature), yielding cycloadducts. The cyclohexenyl group’s steric bulk may slow reaction kinetics compared to the less hindered 2-methyl-2-butenyl substituent .
Nitroalkyl Substituents
  • 4-(2-Nitrobutyl)morpholine (Bioban® P-1487) (): Substituent: 2-nitrobutyl group. Applications: Used as a formaldehyde-releasing biocide in industrial preservatives. The nitro group enhances oxidative stability but may limit biocompatibility compared to non-nitrated analogues .

Research Findings and Reactivity Insights

  • Steric and Electronic Effects: The 2-methyl-2-butenyl group in the target compound provides moderate steric hindrance, balancing reactivity in nucleophilic substitutions or cycloadditions. Alkynyl derivatives () exhibit higher molecular weights and may participate in click chemistry or metal-catalyzed couplings due to the triple bond’s reactivity .
  • The absence of an aryl group in this compound limits its direct biological relevance but retains utility as a synthetic intermediate .
  • Industrial Applications: Nitro-containing morpholines () are prioritized for preservative formulations, whereas non-nitrated alkenyl derivatives are more suited for fine chemical synthesis due to their lower toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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